(S)-2-Methylenecyclopropane-1-methanol
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Description
(S)-2-Methylenecyclopropane-1-methanol, also known as MCPM, is a cyclic alcohol that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a unique chemical structure that allows it to interact with biological systems in a specific way.
Scientific Research Applications
Electrocatalytic Oxidation of Methanol
This compound is used in the field of electrocatalysis, specifically for the oxidation of methanol . In this context, it is used to improve the performance of Pt-based catalysts for methanol oxidation in direct methanol fuel cells . The introduction of Ag nanoparticles can improve the electrical conductivity of the catalyst and cooperate with Pt for optimizing the performance of electrocatalytic oxidation of methanol .
Adsorption Mechanisms on Lithium-Doped Porous Carbon
The compound has been studied for its adsorption mechanisms on lithium-doped porous carbon . The results showed that the methanol adsorption capacity of Li-doped porous carbon reached 35.4 mmol g−1, which increased by 57% compared to undoped porous carbon . This is mainly because Li-modified porous carbon has higher surface polarity than nitrogen and oxygen-modified surfaces, which can generate stronger electrostatic interactions .
Electrocatalytic Cyclopropanation
The compound is used in the synthesis of cyclopropanes through intermolecular dehydrogenative annulation of active methylene compounds and arylalkenes . This electrochemical process requires no chemical oxidants, allowing for a speedy access to various functionalized cyclopropanes from inexpensive and readily available materials .
Chemoenzymatic Synthesis
The compound is used in the chemoenzymatic synthesis of pharmaceutical intermediates . A profoundly time-efficient chemoenzymatic method for the synthesis of (S)-3- (4-chlorophenoxy)propan-1,2-diol and (S)-1-chloro-3- (2,5-dichlorophenoxy)propan-2-ol, two important pharmaceutical intermediates, was successfully developed using Pseudomonas fluorescens lipase (PFL) .
properties
IUPAC Name |
[(1S)-2-methylidenecyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-2-5(4)3-6/h5-6H,1-3H2/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFQAARMEJVWAL-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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